Diethyl methylphosphonite

描述

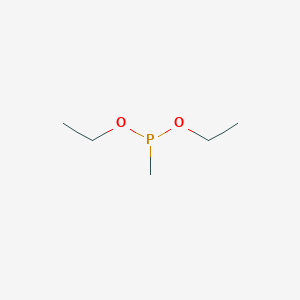

Diethyl methylphosphonite is an organophosphorus compound with the molecular formula C5H13O2P. It is a colorless liquid with a characteristic odor and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals . This compound is particularly significant in the synthesis of herbicides and flame retardants .

准备方法

Synthetic Routes and Reaction Conditions: Diethyl methylphosphonite can be synthesized through several methods. One common method involves the reaction of methylphosphonous dichloride with ethanol in the presence of sodium hydride . The reaction proceeds as follows: [ \text{CH}_3\text{PCl}_2 + 2\text{CH}_3\text{CH}_2\text{OH} + 2\text{NaH} \rightarrow \text{CH}_3\text{P(OCH}_2\text{CH}_3)_2 + 2\text{NaCl} + 2\text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced using a more efficient method involving the reaction of phosphorus trichloride, alchlor, and chloromethanes to form ternary complexes, which are then reduced with aluminum and reacted with absolute ethanol . This method yields a high purity product with a yield of up to 85% .

化学反应分析

Oxidation Reactions

Diethyl methylphosphonite (CAS 15715-41-0) undergoes oxidation to form diethyl methylphosphonate (DEMP, CAS 683-08-9). This reaction is typically mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid, mCPBA) under mild conditions. For example:

-

Reaction :

-

Conditions : Room temperature, 6–12 hours.

Reduction Reactions

This compound acts as a mild reducing agent in specialized organic syntheses:

-

Cyclization of oxalylazetidinonyl thiocarbonates : Facilitates intramolecular cyclization under ambient conditions, forming bicyclic β-lactams.

-

Reductive elimination : Participates in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing Pd(II) intermediates to Pd(0) .

Nucleophilic Substitution

This compound reacts with electrophiles to form substituted phosphonates:

Halogenation

-

Chlorination : Reacts with thionyl chloride (SOCl₂) to yield diethyl chloromethylphosphonate.

Radical Pathways

In cyclization reactions, this compound generates phosphorus-centered radicals , which abstract hydrogen atoms from substrates to initiate chain processes .

Oxidative Addition

In cross-coupling catalysis, it donates electrons to transition metals (e.g., Pd), enabling oxidative addition of aryl halides .

科学研究应用

Chemical Synthesis

DEMP is primarily utilized as a reagent in organic synthesis. Its properties allow it to function as a mild reducing agent, making it valuable in various chemical reactions.

Reducing Agent in Organic Reactions

DEMP has been employed as a reducing agent in the oxalimide cyclization of oxalylazetidinonyl thiocarbonates and thioesters. This application highlights its effectiveness in facilitating reactions that require mild reducing conditions, thereby preserving sensitive functional groups in organic compounds .

Synthesis of Agrochemicals

One notable application of DEMP is its role as an intermediate in the synthesis of glufosinate-ammonium, a widely used herbicide. The synthetic pathway involves the reaction of diethyl phosphite with chloromethane to produce DEMP, which can then be further processed to yield glufosinate-ammonium . This method is advantageous due to its simplicity and high yield, making it an attractive option for agricultural chemical production.

Toxicological Studies

Research into the toxicological aspects of DEMP has revealed important insights into its safety profile and potential health risks associated with exposure.

Environmental Impact

The environmental implications of using DEMP, particularly in agricultural settings, are critical to understanding its overall impact.

Biodegradability and Environmental Fate

Research indicates that organophosphorus compounds like DEMP can undergo biotransformation in environmental settings. Understanding the degradation pathways and metabolites formed is essential for assessing the environmental risks associated with its use .

Case Studies

Several case studies exemplify the applications and implications of DEMP in scientific research:

Synthesis Case Study

A study conducted by Yangyang Jiang et al. focused on optimizing the synthesis of DEMP to improve yield and reproducibility. The researchers detailed their methodology and results, demonstrating that modifications to reaction conditions could enhance product quality .

Toxicological Assessment Case Study

In another investigation, researchers assessed the nephrotoxic effects of DMMP compared to DEMP through controlled animal studies. The findings underscored the need for rigorous testing protocols for organophosphorus compounds to ensure safety standards are met before widespread agricultural use .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Reducing agent | Used in oxalimide cyclization |

| Agrochemical Production | Intermediate for glufosinate-ammonium | Simple synthesis pathway with high yield |

| Toxicology | Renal toxicity studies | Insights from DMMP studies indicate risks |

| Environmental Research | Biodegradability studies | Need for understanding degradation pathways |

作用机制

Diethyl methylphosphonite exerts its effects primarily through its role as a reducing agent and as an intermediate in various chemical reactions. It targets specific molecular pathways, such as the cyclization of oxalylazetidinonyl thiocarbonates, by donating electrons to facilitate the reduction process . Additionally, its derivatives can inhibit enzymes like human mast cell chymase, affecting biological pathways .

相似化合物的比较

- Diethyl methylphosphonate

- Dimethyl methylphosphonate

- Triethyl phosphite

- Diethyl phosphite

Comparison: Diethyl methylphosphonite is unique due to its specific reactivity as a reducing agent and its role in the synthesis of β-carboxamido-phosphonic acids . Compared to diethyl methylphosphonate, it has a different oxidation state and reactivity profile. Dimethyl methylphosphonate and triethyl phosphite have different alkyl groups, affecting their physical and chemical properties .

生物活性

Diethyl methylphosphonite (DEMP) is an organophosphorus compound with the molecular formula CHOP, known for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of DEMP, including its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

DEMP is primarily recognized for its role as a reagent in organic chemistry, particularly in the synthesis of phosphonate esters and as a reducing agent. It has also been implicated in biological contexts, notably in the synthesis of β-carboxamido-phosphonic acids, which are potential inhibitors of human mast cell chymase.

Target Interaction:

DEMP acts as a mild reducing agent in various chemical reactions. In particular, it facilitates the formation of β-carboxamido-phosphonic acids, which may inhibit specific enzymes involved in inflammatory processes.

Biochemical Pathways:

The compound participates in several biochemical pathways. For instance, it is involved in the Arbuzov reaction, leading to the generation of phosphinic acid derivatives. This reaction pathway is significant for producing compounds with potential therapeutic applications.

Case Study: Rodent Models

A notable study investigated the toxicological effects of DEMP and related compounds on male rats. The study revealed that exposure to DEMP resulted in dose-dependent increases in renal toxicity, characterized by nephropathy and alterations in kidney weight. Notably, male rats exhibited significant changes in renal histopathology after administration .

| Study Parameters | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Single Administration | Up to 6,810 | Inactivity, unsteady gait |

| Long-term Exposure | 500-1,000 | Increased nephropathy and renal tumors |

| Reproductive Effects | 1,750 | Decreased sperm count and motility |

Biotransformation and Metabolism

Research indicates that DEMP undergoes rapid absorption and excretion in rodent models. Metabolites identified include methyl phosphonate and ethyl phosphonate, suggesting that DEMP is metabolized into less toxic forms . The majority of the administered dose was recovered in urine within 24 hours, indicating efficient metabolic processing.

Safety and Environmental Considerations

DEMP is sensitive to air and moisture, which can affect its stability and reactivity. Safety data indicate that while DEMP has valuable applications in synthesis, caution is warranted due to its potential toxicity and environmental impact .

属性

IUPAC Name |

diethoxy(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSMTQDEWVTEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2P | |

| Record name | DIETHYL METHYLPHOSPHONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065927 | |

| Record name | Phosphonous acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material has many uses, including as a chemical weapon precursor. | |

| Record name | DIETHYL METHYLPHOSPHONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15715-41-0 | |

| Record name | DIETHYL METHYLPHOSPHONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl methylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15715-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous acid, P-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous acid, P-methyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonous acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl methylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。